3-(4-Ethylanilino)pyrrolidine-2,5-dione
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Overview
Description
3-(4-Ethylanilino)pyrrolidine-2,5-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.256 g/mol.
Preparation Methods
The synthesis of 3-(4-Ethylanilino)pyrrolidine-2,5-dione typically involves the reaction between maleic anhydride and aromatic amines, leading to the formation of (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate is then reacted with thionyl chloride (SOCl2) to yield the desired pyrrolidine-2,5-dione derivative . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-(4-Ethylanilino)pyrrolidine-2,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles like amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In chemistry, it serves as a versatile scaffold for the synthesis of novel biologically active compounds . In biology and medicine, it has shown promise as an antibacterial agent, particularly against Gram-negative bacteria . Additionally, its unique structure makes it a valuable tool in drug discovery and development .
Mechanism of Action
The mechanism of action of 3-(4-Ethylanilino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
3-(4-Ethylanilino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as pyrrolidine-2,3-diones and pyrrolidine-2-ones . These compounds share a similar core structure but differ in their substituents and functional groups. The unique ethylanilino group in this compound distinguishes it from its analogs, contributing to its distinct chemical and biological properties .
Biological Activity
3-(4-Ethylanilino)pyrrolidine-2,5-dione is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : C₉H₁₃N₁O₂
- Molecular Weight : 165.21 g/mol
- CAS Registry Number : 34321-82-9
The structure features a pyrrolidine ring with a dione functional group, which contributes to its reactivity and potential interactions with biological targets. The compound can undergo various chemical reactions due to its functional groups, facilitating its synthesis and modification for therapeutic applications .
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus modulating their activity. For example, related compounds have demonstrated reversible inhibition of the human placental P450 aromatase enzyme, which is crucial in steroidogenesis .
- Induction of Apoptosis : Similar derivatives have shown potential in inducing apoptosis in cancer cells, suggesting that this compound may also have anticancer properties .
- Antimicrobial Activity : Some studies on pyrrolidine derivatives indicate antibacterial and antifungal activities, hinting at a broader spectrum of biological activity .
Anticancer Activity
A study focusing on pyrrolidine derivatives highlighted the anticancer potential of compounds similar to this compound. These compounds were observed to inhibit angiogenesis and promote apoptosis in various cancer cell lines. The underlying mechanism involved the modulation of signaling pathways associated with cell survival and proliferation .
Enzyme Interaction Studies
In a comparative study of various pyrrolidine derivatives, it was found that while some exhibited no irreversible inhibition of aromatase enzymes, others demonstrated significant reversible activity. This suggests that structural modifications can influence the biological activity of these compounds .
Data Table: Biological Activities of Related Compounds
Case Studies
- Case Study on Anticancer Properties : A series of experiments conducted on various cancer cell lines demonstrated that derivatives of pyrrolidine could significantly reduce cell viability by inducing apoptosis. The study utilized flow cytometry to assess cell death and revealed that specific structural features were critical for enhancing anticancer activity.
- Enzyme Inhibition Analysis : Another investigation into the enzyme inhibition properties of similar compounds revealed that modifications at the nitrogen atom could enhance binding affinity to aromatase enzymes. This finding emphasizes the importance of chemical structure in determining biological activity.
Properties
IUPAC Name |
3-(4-ethylanilino)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-2-8-3-5-9(6-4-8)13-10-7-11(15)14-12(10)16/h3-6,10,13H,2,7H2,1H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAJXFRABJGARZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2CC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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